molecular formula C9H9NO3 B8056615 4-Carbamoyl-2-methylbenzoic acid

4-Carbamoyl-2-methylbenzoic acid

Cat. No. B8056615
M. Wt: 179.17 g/mol
InChI Key: LGEPNRWKNPFLJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Carbamoyl-2-methylbenzoic acid is a chemical compound with the molecular formula C9H9NO3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-Carbamoyl-2-methylbenzoic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

  • Biotechnological Applications : 4-Hydroxybenzoic acid, a compound structurally similar to 4-Carbamoyl-2-methylbenzoic acid, has been identified as a versatile intermediate for the biosynthesis of high-value bioproducts used in food, cosmetics, pharmacy, and fungicides. Synthetic biology and metabolic engineering approaches have been utilized to produce 4-Hydroxybenzoic acid and its derivatives (Wang et al., 2018).

  • Pharmaceutical Synthesis : Compounds similar to 4-Carbamoyl-2-methylbenzoic acid, such as 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid, have been synthesized for use in pharmaceuticals, specifically in the production of antibiotics like calichemicins (Laak & Scharf, 1989).

  • Vibrational Spectroscopy and Electronic Properties : The vibrational spectra of related compounds, such as 4-hydroxy-3-methylbenzoic acid, have been investigated for their potential in understanding biological activity. This research focuses on the molecule's vibrational properties and electronic interactions (Palanimurugan & Jeyavijayan, 2021).

  • Development of Biosensors : Research has been conducted on the development of biosensors using compounds like 4-hydroxybenzoic acid. These biosensors are designed to detect benzoic acid derivatives in microbial engineering applications, which is essential for sustainable production of industrial precursors (Castaño-Cerezo et al., 2020).

  • Agricultural Applications : Similar compounds have been used in the development of carrier systems for fungicides and herbicides in agriculture. These systems modify the release profiles of active compounds, potentially reducing environmental toxicity (Campos et al., 2015).

Mechanism of Action

The mechanism of action of compounds similar to 4-Carbamoyl-2-methylbenzoic acid involves the generation of carbamoyl radicals, which can react with electron-deficient alkenes to produce various compounds .

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation when handling compounds like 4-Methylbenzoic acid .

Future Directions

Future research could focus on the synthesis and characterization of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Additionally, the palladium-catalyzed (3 + 2) annulation of 2-methylbenzoic acid with maleimide using Ac-Leu-OH as a powerful ligand has been reported .

properties

IUPAC Name

4-carbamoyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEPNRWKNPFLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamoyl-2-methylbenzoic acid

Synthesis routes and methods

Procedure details

To 4-cyano-2-methylbenzoic acid (0.071 g, 0.44 mmol) in 2 ml of t-butanol was added potassium hydroxide (0.13 g, 2.15 mmol). The reaction mixture was refluxed for 30 min and cooled to room temperature. To the reaction mixture was added 10 ml of brine and the reaction mixture was extracted with ethyl acetate (2×15 ml). The water layer was acidified to pH 1-2 with concentrated aqueous hydrochloric acid to give a white precipitate. The solid was collected by filtration, washed several times with water (3×15 ml) and dried in vacuo to provide 4-(aminocarbonyl)-2-methylbenzoic acid (0.038 g, 49% yield). 1H-NMR (400 MHz, DMSO-d6): 13.10 (br s, 1H), 8.07 (s, 1H), 7.87 (d, 1H), 7.78-7.72 (m, 2H), 7.50 (s, 1H), 2.54 (s, 3H).
Quantity
0.071 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Carbamoyl-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Carbamoyl-2-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Carbamoyl-2-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Carbamoyl-2-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Carbamoyl-2-methylbenzoic acid
Reactant of Route 6
4-Carbamoyl-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.